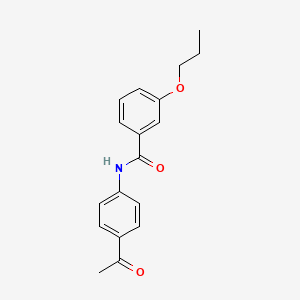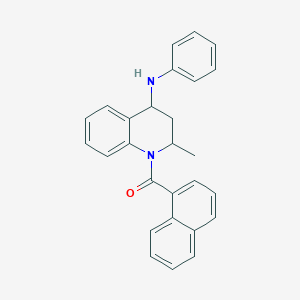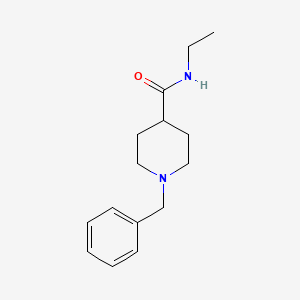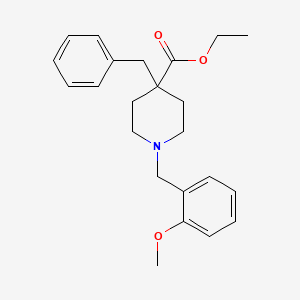
N-(4-acetylphenyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-propoxybenzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C18H19NO3 and a molecular weight of 297.35 g/mol. This compound is also known as APB and is synthesized by the reaction between 4-acetylphenyl isocyanate and 3-propoxyaniline.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-3-propoxybenzamide has potential applications in various fields of scientific research. It is widely used as a ligand for the synthesis of metal complexes. These complexes have been studied for their potential applications in catalysis, drug delivery, and bioimaging. APB has also been used as a probe for the detection of metal ions in biological systems. The compound has shown promising results in the development of fluorescent sensors for the detection of metal ions such as copper, zinc, and iron. Additionally, N-(4-acetylphenyl)-3-propoxybenzamide has been studied for its potential as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The exact mechanism of action of N-(4-acetylphenyl)-3-propoxybenzamide is not fully understood. However, studies have suggested that the compound may act as a chelating agent and form complexes with metal ions. These metal complexes may then interact with biological molecules and modulate their activity. Additionally, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition may contribute to the anti-inflammatory and analgesic effects of APB.
Biochemical and Physiological Effects:
Studies have shown that N-(4-acetylphenyl)-3-propoxybenzamide has anti-inflammatory and analgesic effects. The compound has been shown to reduce the production of inflammatory cytokines and prostaglandins. Additionally, APB has been shown to reduce pain in animal models of inflammation and neuropathic pain. The compound has also been studied for its potential as an anti-cancer agent. Studies have shown that APB may induce apoptosis in cancer cells by modulating the activity of certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-acetylphenyl)-3-propoxybenzamide is its potential as a ligand for the synthesis of metal complexes. These complexes have shown promising results in various fields of scientific research. Additionally, the compound has potential as an anti-inflammatory, analgesic, and anti-cancer agent. However, there are also some limitations to the use of APB in lab experiments. The compound is sensitive to air and moisture and requires careful handling. Additionally, the synthesis of N-(4-acetylphenyl)-3-propoxybenzamide is time-consuming and requires specialized equipment.
Direcciones Futuras
There are several future directions for the research on N-(4-acetylphenyl)-3-propoxybenzamide. One potential direction is the development of metal complexes for use in catalysis, drug delivery, and bioimaging. Additionally, further studies are needed to understand the mechanism of action of APB and its potential as an anti-inflammatory, analgesic, and anti-cancer agent. The compound may also have potential as a probe for the detection of metal ions in biological systems. Further research is needed to explore these potential applications of N-(4-acetylphenyl)-3-propoxybenzamide.
Conclusion:
In conclusion, N-(4-acetylphenyl)-3-propoxybenzamide is a chemical compound with potential applications in various fields of scientific research. The compound is synthesized by the reaction between 4-acetylphenyl isocyanate and 3-propoxyaniline and has been studied for its potential as a ligand for the synthesis of metal complexes, anti-inflammatory, analgesic, and anti-cancer agent. Further research is needed to explore the potential applications of APB and to understand its mechanism of action.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-3-propoxybenzamide involves the reaction between 4-acetylphenyl isocyanate and 3-propoxyaniline in the presence of a suitable solvent. The reaction takes place at a temperature of around 60-70°C for several hours. The final product is obtained by recrystallization from a suitable solvent. The yield of the product is around 70-80%.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-11-22-17-6-4-5-15(12-17)18(21)19-16-9-7-14(8-10-16)13(2)20/h4-10,12H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQHKPVXTNJUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-propoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)


![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)

![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)
![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)
![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)